1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride
Description
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is a heterocyclic compound featuring a 1,4-diazepane backbone sulfonylated at the 1-position by a 1,3,5-trimethylpyrazole moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S.ClH/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15;/h12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMKRDRGARJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is a compound that incorporates a pyrazole moiety known for its pharmacological potential. The biological activity of this compound is of significant interest due to its structural properties that may influence various biological pathways.
Chemical Structure and Properties
The compound's structure features a trimethyl-pyrazole unit linked to a sulfonyl group and a 1,4-diazepane ring. This unique configuration is expected to impart specific biological activities, particularly in enzyme inhibition and receptor modulation.
| Property | Details |
|---|---|
| Molecular Formula | C15H23N5O2S |
| Molecular Weight | 323.44 g/mol |
| CAS Number | 1152879-44-1 |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group enhances binding affinity due to its electronic properties, while the pyrazole moiety may facilitate interaction with biological macromolecules.
Antiproliferative Activity
Research has shown that compounds containing pyrazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have indicated that they can inhibit tubulin polymerization, disrupting microtubule dynamics similar to the known anticancer agent combretastatin A-4 (CA-4) .
In a comparative study, derivatives with similar structures demonstrated IC50 values ranging from 0.076 to 0.12 μM against human cancer cell lines, suggesting that modifications in the pyrazole structure can lead to varying degrees of biological activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. Pyrazole-based compounds are often investigated for their ability to inhibit enzymes involved in critical metabolic pathways. For example, some studies have indicated that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammatory processes .
Case Study 1: Anticancer Activity
A study focusing on the synthesis and evaluation of pyrazole derivatives showed that specific substitutions at the A-ring position significantly affected antiproliferative activity against cancer cell lines SGC-7901, A549, and HT-1080. The findings suggested that compounds with trimethoxyphenyl groups exhibited enhanced potency compared to others .
Case Study 2: Inhibition of Tubulin Polymerization
In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit tubulin polymerization. The most potent compounds displayed IC50 values significantly lower than those of standard controls, indicating strong potential for further development as therapeutic agents targeting cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
This analog (PubChem entry) differs by lacking the 1-methyl group on the pyrazole ring. Additionally, the reduced hydrophobicity (lower logP compared to the 1,3,5-trimethyl variant) may decrease membrane permeability but improve aqueous solubility. Such structural variations highlight the importance of methyl group positioning in modulating pharmacokinetic properties .
VNA932
VNA932, a pyrrolobenzodiazepine derivative, shares a pyrazole and diazepine core but incorporates a fused benzodiazepine ring and a chloro-substituted phenyl group. The larger fused system in VNA932 likely enhances receptor binding specificity, particularly for G-protein-coupled receptors (GPCRs) or ion channels, compared to the simpler 1,4-diazepane scaffold of the target compound. The chloro substituent in VNA932 may also confer metabolic stability, a feature absent in the trimethylpyrazole-sulfonyl derivative .
Tetrazolyl and Coumarin Derivatives
Compounds like 4g and 4h () integrate tetrazolyl and coumarin moieties with diazepine systems. While these structures are more complex, they emphasize the role of electron-rich groups (e.g., tetrazole) in enhancing binding interactions.
Structural and Functional Implications
Methyl Substitution Effects
- 1,3,5-Trimethylpyrazole vs. 3,5-Dimethylpyrazole : The additional 1-methyl group in the target compound increases steric bulk, possibly restricting rotational freedom of the sulfonyl group. This could enhance selectivity for hydrophobic binding pockets in proteins .
- Hydrochloride Salt : The ionic form improves solubility in biological matrices, a critical advantage over neutral analogs like VNA932 or coumarin derivatives .
Sulfonyl Group vs. Other Electron-Withdrawing Groups
The sulfonyl group’s strong electron-withdrawing nature distinguishes it from tetrazolyl () or chloro () substituents. This may influence hydrogen-bonding capacity and metabolic stability, though direct comparative data are unavailable in the provided evidence.
Preparation Methods
Typical Reaction Conditions and Procedure:
| Parameter | Details |
|---|---|
| Reactants | 1,4-Diazepane (or its hydrochloride salt), 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride |
| Solvent | Anhydrous dichloromethane or tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) or similar tertiary amine base |
| Temperature | Room temperature to 40 °C |
| Reaction Time | 2 hours to overnight |
| Atmosphere | Inert atmosphere (argon or nitrogen) |
| Work-up | Washing with dilute HCl, filtration, and concentration |
| Purification | Silica gel column chromatography or preparative HPLC |
| Yield | Typically 63% to 76% depending on conditions and substrates |
Example Experimental Procedure:
- Dissolve 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.2 equivalents) in dry tetrahydrofuran.
- Add 1,4-diazepane hydrochloride or free base (1 equivalent) dissolved in dry THF.
- Add triethylamine (2.3 equivalents) to neutralize HCl formed.
- Flush the reaction vessel with argon, seal, and stir at 20–40 °C for 2 hours to overnight.
- After completion, evaporate solvents under reduced pressure.
- Dissolve residue in a DMF/trifluoroacetic acid mixture (19:1), filter, and purify by reversed-phase preparative HPLC using a water/acetonitrile gradient with 0.1% trifluoroacetic acid.
- Obtain the sulfonylated product as a hydrochloride salt in yields ranging from 63% to 76%.
Representative Data Table for Reaction Conditions and Yields
| Entry | Reactants | Solvent | Base | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-Diazepane + Pyrazole sulfonyl chloride | Dichloromethane | Triethylamine | 20 | 2 h | 76 | Purified by silica gel chromatography |
| 2 | 1,4-Diazepane + Pyrazole sulfonyl chloride | Tetrahydrofuran | Triethylamine | 40 | Overnight | 63 | Purified by preparative reversed-phase HPLC |
| 3 | 4-Piperidine hydrochloride + Pyrazole sulfonyl chloride (analogue) | Dichloromethane | Triethylamine | 20-25 | Overnight | 95 | Intermediate step for related sulfonylated piperidine |
Analytical Characterization
- NMR Spectroscopy : Proton NMR typically shows characteristic methyl singlets from the 1,3,5-trimethylpyrazole moiety and multiplets corresponding to diazepane ring protons.
- Mass Spectrometry : Electrospray ionization mass spectrometry (ES+) confirms molecular ion peaks consistent with the sulfonylated diazepane hydrochloride.
- Purity : Achieved through chromatographic techniques such as silica gel chromatography or preparative HPLC.
Summary of Preparation Methodology
The synthesis of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride involves:
- Construction of the 1,4-diazepane ring.
- Preparation or procurement of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
- Sulfonylation of the diazepane nitrogen under mild conditions using triethylamine as base in anhydrous organic solvents.
- Purification by chromatographic methods to afford the hydrochloride salt in moderate to good yields (63–76%).
This methodology is consistent with sulfonylation reactions of related heterocyclic amines and is supported by experimental data from multiple sources excluding unreliable databases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
